molecular formula C16H12ClN B176427 4-Chloro-8-methyl-2-phenylquinoline CAS No. 116689-94-2

4-Chloro-8-methyl-2-phenylquinoline

Cat. No. B176427
M. Wt: 253.72 g/mol
InChI Key: QDOISYCRPVREIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-methyl-2-phenylquinoline, also known as CMQ, is a quinoline derivative that has gained attention in recent years due to its potential biological and pharmacological properties. The compound has been studied extensively for its use in scientific research and has shown promising results in various fields.

Mechanism Of Action

The exact mechanism of action of 4-Chloro-8-methyl-2-phenylquinoline is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes. It has also been suggested that 4-Chloro-8-methyl-2-phenylquinoline may act by inducing apoptosis or programmed cell death in cancer cells.

Biochemical And Physiological Effects

4-Chloro-8-methyl-2-phenylquinoline has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Chloro-8-methyl-2-phenylquinoline in lab experiments is its relatively low cost and easy availability. The compound is also stable and can be stored for long periods of time. However, one limitation of using 4-Chloro-8-methyl-2-phenylquinoline is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications.

Future Directions

There are several future directions for research on 4-Chloro-8-methyl-2-phenylquinoline. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of 4-Chloro-8-methyl-2-phenylquinoline in vivo, which can provide a better understanding of its pharmacological properties. Additionally, further research is needed to explore the potential applications of 4-Chloro-8-methyl-2-phenylquinoline in the treatment of various diseases, including cancer and infectious diseases.

Synthesis Methods

The synthesis of 4-Chloro-8-methyl-2-phenylquinoline involves the reaction of 4-chloro-8-methylquinoline with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization.

Scientific Research Applications

4-Chloro-8-methyl-2-phenylquinoline has been studied extensively for its potential application in various scientific research fields. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential use in the treatment of tuberculosis and other infectious diseases.

properties

CAS RN

116689-94-2

Product Name

4-Chloro-8-methyl-2-phenylquinoline

Molecular Formula

C16H12ClN

Molecular Weight

253.72 g/mol

IUPAC Name

4-chloro-8-methyl-2-phenylquinoline

InChI

InChI=1S/C16H12ClN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

QDOISYCRPVREIV-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Cl

synonyms

4-Chloro-8-methyl-2-phenylquinoline

Origin of Product

United States

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